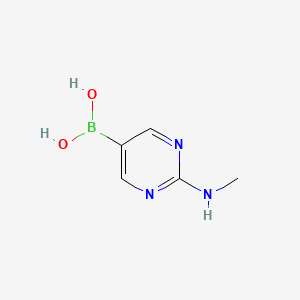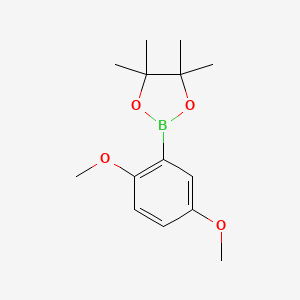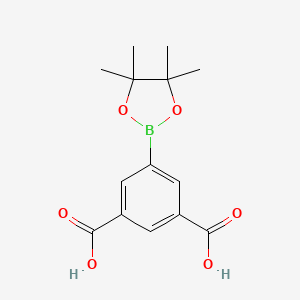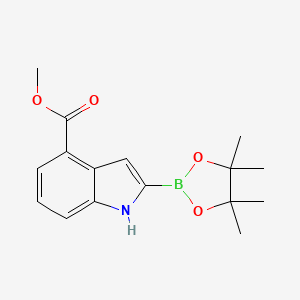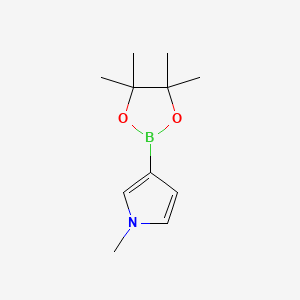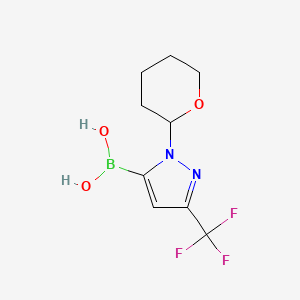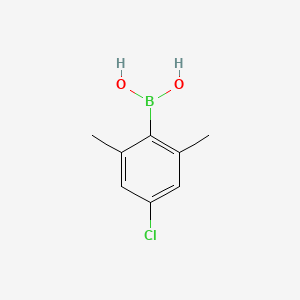![molecular formula C12H6F4N2O3 B1393725 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid CAS No. 1255146-91-8](/img/structure/B1393725.png)
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid
Vue d'ensemble
Description
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, thereby facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which involves the formation of carbon-carbon bonds, is a common process in the synthesis of organoboron compounds . This could potentially be a pathway involved in the action of this compound.
Result of Action
It’s known that compounds with a trifluoromethyl group can enhance the potency of drugs by facilitating key hydrogen bonding interactions with proteins .
Action Environment
It’s worth noting that the compound is considered hazardous according to the 2012 osha hazard communication standard .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and fluorine groups but differs in the core structure.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a similar trifluoromethyl group but has a pyridine ring instead of a pyrazine ring.
Uniqueness
5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2O3/c13-7-2-1-6(12(14,15)16)3-9(7)21-10-5-17-8(4-18-10)11(19)20/h1-5H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHPTTMMIMBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=NC=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



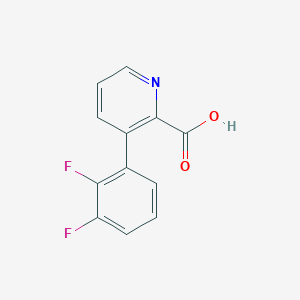
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)
![4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1393651.png)
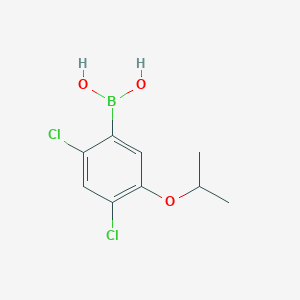
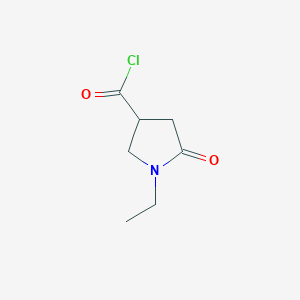
![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)
